1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-6-17(21)19-14(12-7-3-4-8-15(12)20)11-13(18-19)16-9-5-10-22-16/h3-5,7-10,14,20H,2,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTVOVFYPRPIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a hydrazine compound to form the pyrazole ring, followed by the introduction of the hydroxyphenyl group through electrophilic substitution. The final step involves the addition of the butanone moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Numerous studies indicate that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The compound's unique functional groups enhance its interaction with biological systems.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1 | Variable | Effective against Gram-positive and Gram-negative bacteria |
| 7b | 0.22 - 0.25 | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |
These findings suggest potential use in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
Research has shown that furan derivatives can possess anti-inflammatory and analgesic properties. Studies have indicated that compounds similar to 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one may inhibit inflammatory pathways, making them candidates for pain relief medications.
Anticancer Potential
The structural features of this compound suggest it may interact with cancer cell pathways. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, providing a basis for further exploration as anticancer agents.
Material Science Applications
The unique properties of this compound also extend to materials science. Its ability to form stable complexes with metals makes it useful in synthesizing new materials with specific electronic or optical properties.
Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Wahab et al. demonstrated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The study highlighted the effectiveness of compounds structurally related to this compound in inhibiting bacterial growth .
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of furan-containing pyrazoles. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism by which 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Pyrazoline derivatives with varying substituents exhibit distinct structural and crystallographic properties. Key comparisons include:
*Calculated based on molecular formula.
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br, F in ) increase molecular polarity and may enhance thermal stability but reduce solubility in nonpolar solvents. Bulky Groups: The isopropyl group in introduces steric hindrance, which may disrupt crystal packing, leading to lower melting points compared to planar substituents like furan.
- Crystallography: The triclinic system (space group P1) observed in is common for pyrazolines with asymmetric substituents.
Biological Activity
1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound that incorporates a furan ring, a hydroxyphenyl group, and a pyrazole moiety. This compound is noteworthy for its potential biological activities, including antimicrobial and anti-inflammatory properties. The unique combination of its structural components suggests diverse pharmacological applications.
Chemical Structure
The molecular formula for this compound is . The compound features:
- A furan ring : Contributes to various biological activities.
- A hydroxyphenyl group : Enhances hydrogen bonding capabilities with biological targets.
- A pyrazole moiety : Known for a wide range of pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation : Furan-2-carbaldehyde reacts with 2-hydroxyacetophenone in the presence of a base to form an intermediate chalcone.
- Cyclization : The chalcone is cyclized using hydrazine hydrate to form the pyrazole ring.
- Finalization : Addition of butanone completes the synthesis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and furan rings have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that this compound may exert similar effects by disrupting microbial cell walls or interfering with metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory properties. The presence of the hydroxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The proposed mechanism involves interactions between the compound and specific molecular targets:
- The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- The pyrazole ring may interact with various biochemical pathways, influencing cellular responses.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(furan-2-yl)-3-tolyl-pyrazole | Structure | Exhibits strong antibacterial activity |
| 3-(4-hydroxyphenyl)-4,5-dihydro-pyrazole | Structure | Known for antioxidant properties |
| 4-methylthiazole derivatives | Structure | Potential use in agriculture |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with a Claisen-Schmidt condensation between a ketone and aldehyde to form a chalcone intermediate, followed by cyclization with hydrazine derivatives. Key parameters include:
- Temperature control (60–80°C for cyclization) to avoid side reactions.
- pH adjustment (acidic conditions for protonation of intermediates).
- Solvent selection (ethanol or THF for solubility).
Continuous flow reactors and automated platforms can enhance scalability and reproducibility .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and diastereomeric purity.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups.
- X-ray crystallography (single-crystal) for absolute stereochemical confirmation, requiring high-quality crystals grown via slow evaporation in polar solvents (e.g., methanol) .
Advanced: How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
Discrepancies may arise from metabolic instability or poor bioavailability. Design experiments to:
- Compare plasma stability assays (e.g., liver microsomes) with cellular activity.
- Optimize solubility via co-solvents (DMSO/PBS mixtures) or structural modifications (e.g., hydroxyl group methylation).
- Conduct pharmacokinetic studies (LC-MS/MS) to measure half-life and tissue distribution .
Advanced: What computational methods predict this compound’s binding affinity with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or kinases.
- Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over time.
- QSAR models to correlate substituent effects (e.g., electron-donating groups on the furan ring) with activity .
Basic: What crystallographic parameters are critical for 3D structure determination?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/water mixtures at 4°C.
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL with restraints for disordered moieties (e.g., flexible dihydro-pyrazole rings). Achieve R-factors < 0.05 for high confidence .
Advanced: How do structural modifications (e.g., furan substitution) alter pharmacokinetics?
Methodological Answer:
- Replace the furan with thiophene or benzene rings to study metabolic resistance (CYP450 interactions).
- Introduce electron-withdrawing groups (e.g., –NO₂) to enhance membrane permeability .
- Use LogP measurements (HPLC) and PAMPA assays to quantify changes in lipophilicity and absorption .
Basic: What purification strategies achieve pharmaceutical-grade purity?
Methodological Answer:
- Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate diastereomers.
- Recrystallization from ethanol to remove polymeric byproducts.
- Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How to validate synthetic reproducibility across labs?
Methodological Answer:
- Standardize protocols using automated synthesis platforms for precise control of reaction time/temperature.
- Share certified reference materials (CRMs) for NMR and LC-MS cross-validation.
- Conduct round-robin tests with inter-lab comparisons of yield and purity .
Advanced: How to reconcile discrepancies between DFT-calculated and observed spectroscopic data?
Methodological Answer:
- Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) to better model electron density.
- Check for crystal packing effects in X-ray data that may distort bond angles/lengths.
- Validate computational models with solid-state NMR to account for environmental influences .
Basic: What analytical techniques monitor reaction progress during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
